
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is represented by the IUPAC name [1- (2-methoxyethyl)-4-piperidinyl]-N- (tetrahydro-2-furanylmethyl)methanamine dihydrochloride . The InChI code for this compound is 1S/C14H28N2O2.2ClH/c1-17-10-8-16-6-4-13 (5-7-16)11-15-12-14-3-2-9-18-14;;/h13-15H,2-12H2,1H3;2*1H .Physical and Chemical Properties Analysis
The molecular weight of this compound is 329.31 . The IUPAC name is [1- (2-methoxyethyl)-4-piperidinyl]-N- (tetrahydro-2-furanylmethyl)methanamine dihydrochloride . The InChI code is 1S/C14H28N2O2.2ClH/c1-17-10-8-16-6-4-13 (5-7-16)11-15-12-14-3-2-9-18-14;;/h13-15H,2-12H2,1H3;2*1H .科学的研究の応用
Analytical Characterization
- Analytical Profiling: The compound has been characterized using various analytical techniques like gas chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection. These methods are essential for understanding the compound's structure and properties (De Paoli et al., 2013).
Biochemical Studies
- 5-HT1A Receptor Antagonism: Research shows that certain derivatives of the compound exhibit potent and selective antagonism to the 5-HT1A receptor. This is significant in studying serotonin's neurophysiological effects and potential therapeutic applications (Forster et al., 1995).
Synthetic Applications
- Synthesis of Piperidines: The compound has been used in the synthesis of piperidines, which are valuable in medicinal chemistry. This includes the stereoselective synthesis of piperidines, highlighting the compound's utility in creating structurally complex and biologically significant molecules (Moustafa & Pagenkopf, 2010).
Molecular Interaction Studies
- Cannabinoid Receptor Interaction: Studies involving molecular interaction with cannabinoid receptors have been conducted. This is crucial for understanding the pharmacodynamics of the compound and its potential influence on cannabinoid receptor mediated pathways (Shim et al., 2002).
Pharmacological Applications
- Potential Anticonvulsant Properties: Research into analogues of the compound has shown potential anticonvulsant activities, suggesting its usefulness in developing new treatments for epilepsy and related neurological disorders (Ho et al., 2001).
Radioligand Development
- PET Imaging Studies: The compound has been investigated for its potential use in PET imaging, particularly in the visualization of serotonin 5-HT1A receptors in the human brain. This could be significant for diagnosing and studying various neurological conditions (Choi et al., 2015).
Safety and Hazards
作用機序
Target of Action
Piperidine derivatives, however, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
特性
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-18-10-9-16-7-5-12(6-8-16)11-15-14(17)13-3-2-4-13/h12-13H,2-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPJJZOQXMTXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(Furan-2-ylmethyl)(phenyl)amino]acetonitrile](/img/structure/B2982419.png)
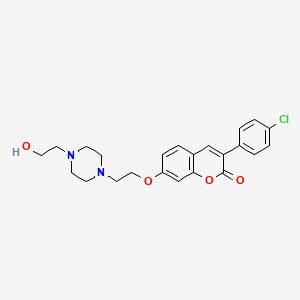
![N-(3-cyanothiolan-3-yl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2982425.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2982426.png)
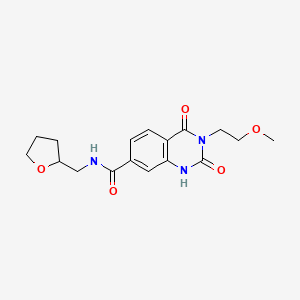
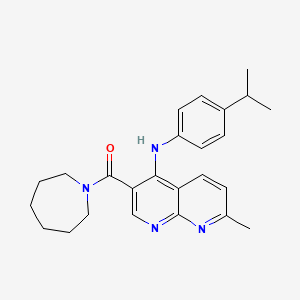

![3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2982433.png)
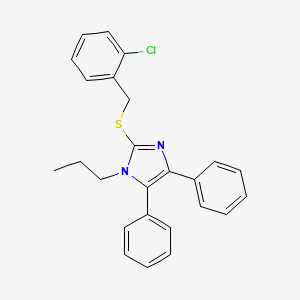
![8-(4-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982436.png)
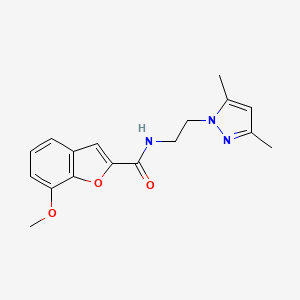
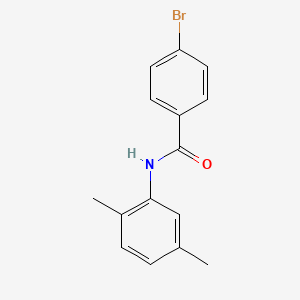
![8-(azepan-1-yl)-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2982439.png)
![3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol](/img/structure/B2982441.png)
